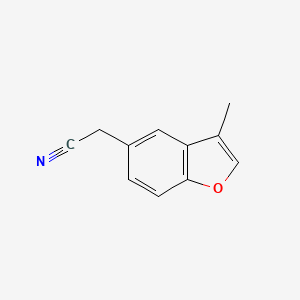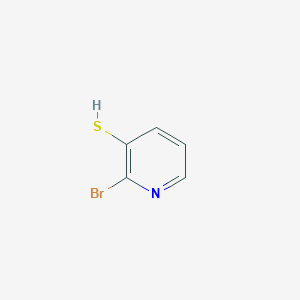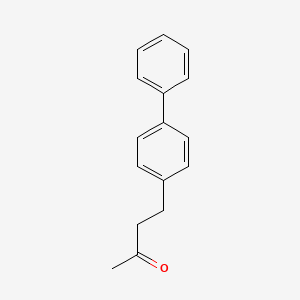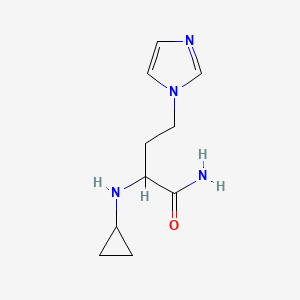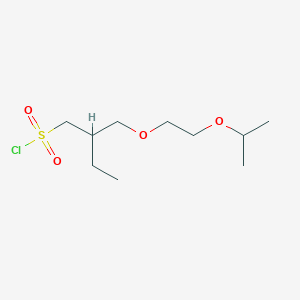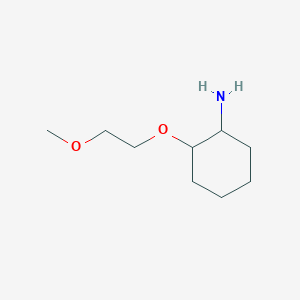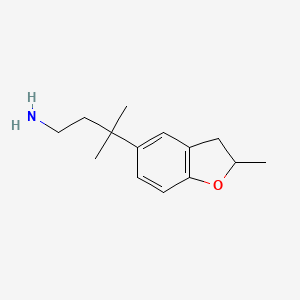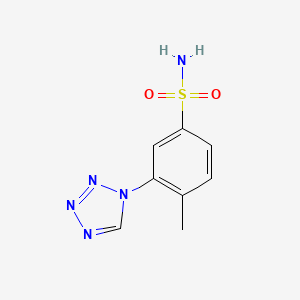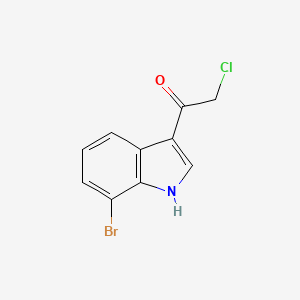![molecular formula C17H22Cl3N5O B13621108 6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13621108.png)
6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole ring, a pyridine ring, and an aminoethyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride typically involves multiple steps, including the formation of the benzodiazole and pyridine rings, followed by the introduction of the aminoethyl group. Common synthetic routes may involve:
Formation of Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Pyridine Ring: Pyridine rings are often synthesized via condensation reactions involving aldehydes and ammonia or amines.
Introduction of Aminoethyl Group: This step can be performed using reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the benzodiazole or pyridine rings, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Oxidation: Imines, nitriles.
Reduction: Hydrogenated benzodiazole or pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its aminoethyl group can facilitate binding to biological targets.
Medicine
Potential medical applications include its use as a precursor for drug development. The compound’s structure suggests it could interact with specific biological pathways, making it a candidate for therapeutic research.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action for 6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole and pyridine rings can facilitate binding to specific sites, while the aminoethyl group can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamide trihydrochloride
- 6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-ethylpyridine-3-carboxamide trihydrochloride
Uniqueness
The unique combination of the benzodiazole and pyridine rings, along with the aminoethyl group, distinguishes 6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride from similar compounds. This structure provides specific reactivity and binding properties that can be leveraged in various scientific and industrial applications.
特性
分子式 |
C17H22Cl3N5O |
|---|---|
分子量 |
418.7 g/mol |
IUPAC名 |
6-[[2-(2-aminoethyl)benzimidazol-1-yl]methyl]-N-methylpyridine-3-carboxamide;trihydrochloride |
InChI |
InChI=1S/C17H19N5O.3ClH/c1-19-17(23)12-6-7-13(20-10-12)11-22-15-5-3-2-4-14(15)21-16(22)8-9-18;;;/h2-7,10H,8-9,11,18H2,1H3,(H,19,23);3*1H |
InChIキー |
NWOUMSLFAYEXAZ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CN=C(C=C1)CN2C3=CC=CC=C3N=C2CCN.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride](/img/structure/B13621035.png)
